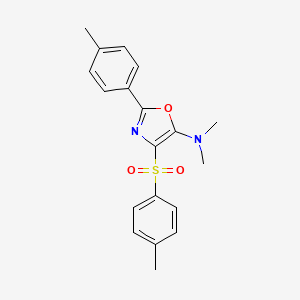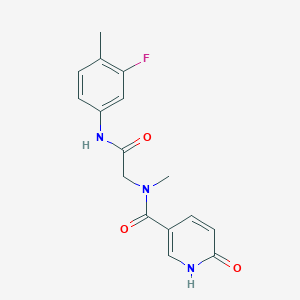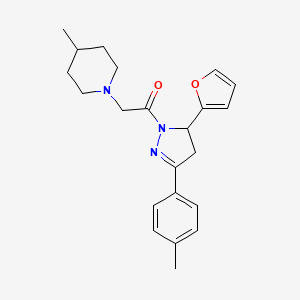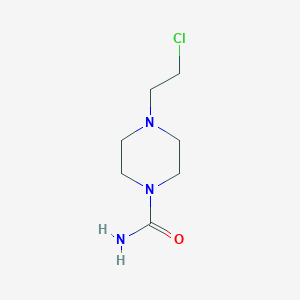
2-Cyclopropyl-2-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-methylmorpholine is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It is used for research purposes .
Synthesis Analysis
The synthesis of morpholines, including 2-Cyclopropyl-2-methylmorpholine, has seen significant progress recently. These compounds are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds. The syntheses are often performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-2-methylmorpholine consists of a morpholine ring with a cyclopropyl group and a methyl group attached to the same carbon atom .Scientific Research Applications
Synthesis of Spirocyclopropane Annelated Compounds
2-Cyclopropyl-2-methylmorpholine: plays a role in the synthesis of spirocyclopropane annelated compounds, which are important in organic chemistry for their biological activities. These compounds have shown potential in antifungal, antibacterial, and antiviral applications, as well as enzyme inhibition activities .
Development of pH- and Thermo-responsive Hydrogels
The compound is used in the creation of pH- and thermo-responsive hydrogels. These hydrogels can undergo phase transitions in response to changes in temperature or pH, making them valuable in biomedicine and sensor technology .
Amphibian Alkaloid Synthesis
It has been utilized in the total synthesis of amphibian alkaloids like (±)-pumiliotoxin C. These alkaloids are significant due to their biological properties, including their potential use as muscle relaxants or heart stimulants .
Mechanism of Action
Target of Action
It’s known that morpholine derivatives can interact with various biological targets
Mode of Action
It’s suggested that cyclopropyl derivatives might undergo an enzymatic cyclopropane ring opening reaction, leading to the formation of a covalent bond with a target enzyme . This interaction could result in changes to the enzyme’s function, potentially influencing various biological processes.
Biochemical Pathways
For instance, they can participate in the synthesis of α,β-unsaturated aldehydes via oxidation . The downstream effects of these interactions could include alterations in metabolic pathways and cellular functions.
Result of Action
The interaction of cyclopropyl derivatives with enzymes and other biological targets can potentially lead to changes at the molecular and cellular levels .
properties
IUPAC Name |
2-cyclopropyl-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(7-2-3-7)6-9-4-5-10-8/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDYLHAEIGUETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-methylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2881907.png)

![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2881913.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2881915.png)



![2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881920.png)
![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2881925.png)
